

In-Depth Technical Guide: GHS Hazard Profile of 4,4-Dimethoxybutanenitrile

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Compound of Interest

Compound Name: 4,4-Dimethoxybutanenitrile

Cat. No.: B076483

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements associated with **4,4-Dimethoxybutanenitrile** (CAS No. 14618-78-1). The information herein is intended to support researchers, scientists, and professionals in drug development in making informed safety and handling decisions.

GHS Hazard Classification

4,4-Dimethoxybutanenitrile is classified under the GHS with the following hazard statements, signal word, and pictogram, indicating its potential for acute toxicity.[\[1\]](#)

Signal Word: Warning[\[1\]](#)

Pictogram:



Hazard Statements:

- H302: Harmful if swallowed.[\[1\]](#)
- H312: Harmful in contact with skin.[\[1\]](#)

- H332: Harmful if inhaled.[1]

These classifications highlight the need for appropriate personal protective equipment (PPE) and engineering controls when handling this compound to prevent exposure through oral, dermal, and inhalation routes.

Physicochemical Properties

A summary of the key physicochemical properties of **4,4-Dimethoxybutanenitrile** is provided in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₂	[1]
Molecular Weight	129.16 g/mol	[1]
Appearance	Colorless liquid	[2]
Boiling Point	90-91 °C at 14 mmHg	[3][4]
Density	0.992 g/mL at 25 °C	[3][4]
Refractive Index	n _{20/D} 1.419	[3][4]

Quantitative Toxicity Data

Specific quantitative toxicity data (LD₅₀/LC₅₀) for **4,4-Dimethoxybutanenitrile** is not readily available in the public domain. However, data from structurally similar aliphatic nitriles, such as butyronitrile and propionitrile, can provide an estimate of its potential toxicity. The toxicity of aliphatic nitriles is often attributed to the in-vivo metabolic release of cyanide.[5][6]

The following table summarizes acute toxicity data for related aliphatic nitriles.

Chemical	CAS No.	Route	Species	LD50/LC50	Source
n-Butyronitrile	109-74-0	Oral	Rat	50-300 mg/kg	
n-Butyronitrile	109-74-0	Dermal	Rabbit	300-1000 mg/kg	
n-Butyronitrile	109-74-0	Inhalation	Mouse	249 ppm (1-hour)	
Propionitrile	107-12-0	Inhalation	Mouse	163 ppm (1-hour)	

Note: This data is for structurally related compounds and should be used for estimation purposes only. The actual toxicity of **4,4-Dimethoxybutanenitrile** may vary.

Experimental Protocols

The GHS hazard classifications for acute toxicity are typically determined through standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of relevant OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.

- Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test is a classification into one of the GHS categories.
- Animal Model: Typically, rats are used. Animals are fasted prior to dosing.
- Procedure: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
- Endpoint: The primary endpoint is mortality. The LD50 is estimated based on the observed mortality at different dose levels.

Acute Dermal Toxicity (OECD Guideline 402)

This method is used to determine the acute dermal toxicity of a substance.

- Principle: The substance is applied to the skin of experimental animals in a single dose.
- Animal Model: Rats, rabbits, or guinea pigs can be used. A small area of the animal's back is clipped free of fur.
- Procedure: The test substance is applied uniformly over an area of at least 10% of the body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape. The exposure duration is 24 hours. Animals are observed for mortality and clinical signs for 14 days.
- Endpoint: The dermal LD50 is determined from the mortality data.

Acute Inhalation Toxicity (OECD Guideline 403)

This method is used to determine the acute inhalation toxicity of a substance.

- Principle: Animals are exposed to the test substance in the form of a gas, vapor, aerosol, or dust for a defined period.
- Animal Model: Rats are the preferred species.
- Procedure: The animals are placed in an inhalation chamber and exposed to the test substance at a series of concentrations for a standard duration of 4 hours. Observations for mortality and signs of toxicity are made during and after exposure for up to 14 days.
- Endpoint: The LC50 (median lethal concentration) is determined.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

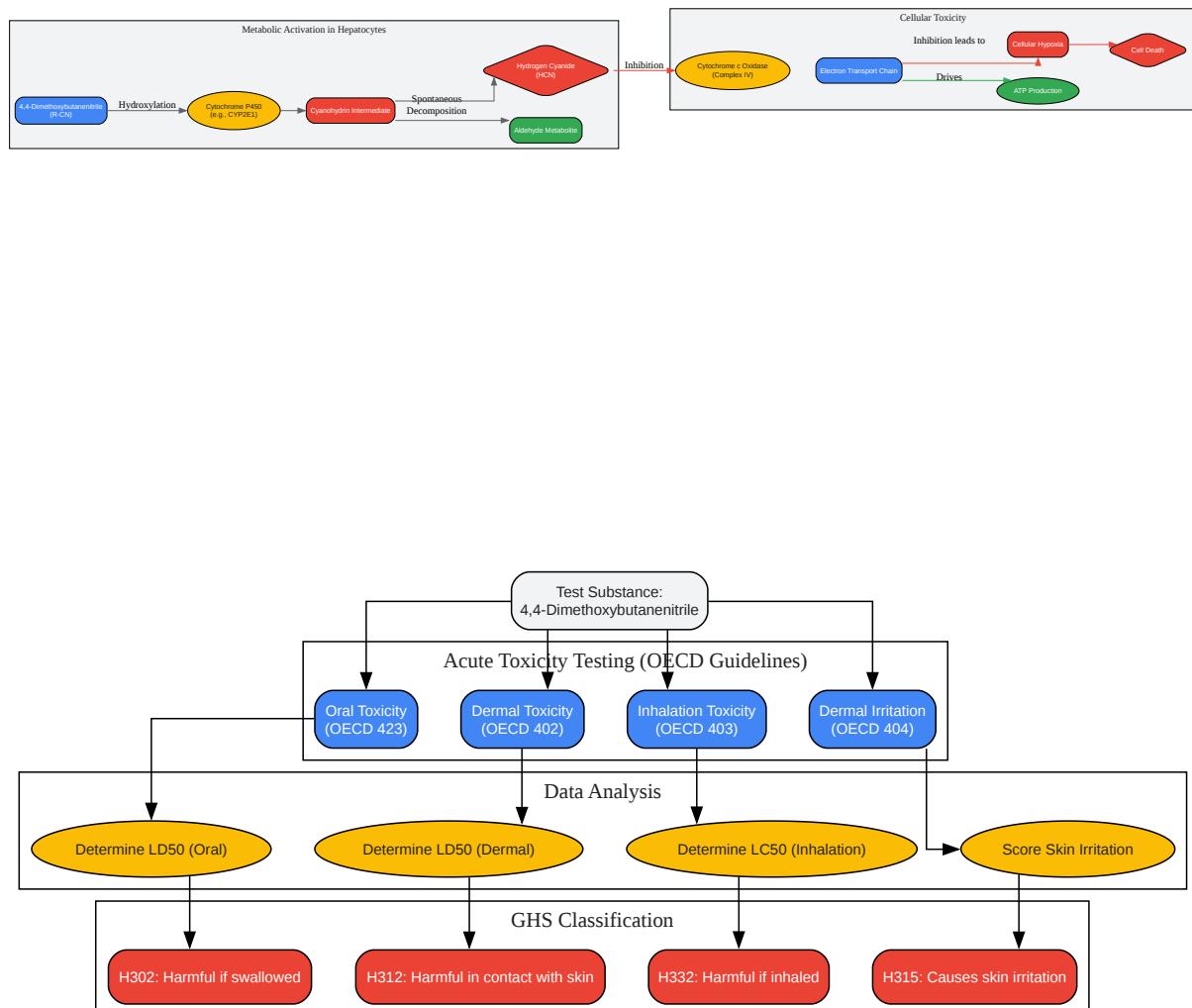
- Principle: A single dose of the test substance is applied to the skin of an animal.
- Animal Model: The albino rabbit is the recommended species.

- **Procedure:** The substance is applied to a small area of clipped skin and covered with a gauze patch. The exposure period is typically 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- **Endpoint:** The degree of skin reaction is scored and evaluated to determine the irritant or corrosive potential.

Potential Mechanism of Toxicity and Signaling Pathway

The toxicity of many aliphatic nitriles is linked to their metabolism by the cytochrome P450 (CYP450) enzyme system, primarily in the liver. This metabolic process can lead to the release of a cyanide ion (CN-), which is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. Inhibition of this enzyme disrupts cellular respiration, leading to cellular hypoxia and, ultimately, cell death.

The following diagram illustrates the proposed metabolic pathway for the activation of aliphatic nitriles.



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